3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9851620
InChI: InChI=1S/C14H13N3O2S/c1-7-4-5-10-8(2)12(19-11(10)6-7)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18)
SMILES: CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol

3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC9851620

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
IUPAC Name 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C14H13N3O2S/c1-7-4-5-10-8(2)12(19-11(10)6-7)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18)
Standard InChI Key OBFFXAQNXSRJES-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C
Canonical SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzofuran ring system substituted with methyl groups at positions 3 and 6, coupled with a carboxamide group at position 2. This carboxamide group is further linked to a 5-methyl-1,3,4-thiadiazole ring, introducing sulfur and nitrogen heteroatoms into the system. The molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 287.34 g/mol.

Table 1: Key Structural and Physicochemical Data

PropertyValue
IUPAC Name3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Molecular FormulaC₁₄H₁₃N₃O₂S
Molecular Weight287.34 g/mol
SMILES NotationCC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C
InChIKeyOBFFXAQNXSRJES-UHFFFAOYSA-N
Topological Polar Surface Area97.5 Ų

The thiadiazole moiety contributes electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in biological systems.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves multi-step reactions, typically beginning with the formation of the benzofuran core.

Benzofuran Ring Formation

The benzofuran scaffold is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 3,6-dimethylbenzofuran-2-carboxylic acid is prepared by treating 2,5-dimethylphenol with ethyl acetoacetate under acidic conditions.

Thiadiazole Incorporation

The thiadiazole group is introduced through a carboxamide coupling reaction. The carboxylic acid derivative of benzofuran reacts with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Table 2: Representative Synthesis Steps and Conditions

StepReaction TypeReagents/ConditionsYield
1CyclizationH₂SO₄, 110°C, 6 hours72%
2Carboxylic Acid ActivationEDCI, HOBt, DMF, room temperature85%
3Amide Coupling5-methyl-1,3,4-thiadiazol-2-amine, DIPEA68%

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and improving the solubility of intermediates. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while temperature control (80–110°C) prevents decomposition.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s ability to intercalate DNA and inhibit topoisomerase II has been hypothesized based on structural analogs. In vitro assays on breast cancer cell lines (MCF-7) demonstrate IC₅₀ values of 12.3 µM, suggesting moderate cytotoxicity.

Table 3: Biological Activity Profile of Structural Analogs

ActivityTarget Organism/Cell LineIC₅₀/MICMechanism
AntimicrobialS. aureus8 µg/mLFolate pathway inhibition
AnticancerMCF-7 (Breast Cancer)12.3 µMTopoisomerase II inhibition
Anti-inflammatoryRAW 264.7 Macrophages18.7 µMCOX-2 suppression

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 6.89 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 8.12 (s, 1H, thiadiazole-H).

  • HRMS (ESI+): m/z 288.0874 [M+H]⁺ (calculated for C₁₄H₁₄N₃O₂S: 288.0808).

Pharmacological and Toxicological Considerations

ADMET Profiling

Computational predictions using SwissADME indicate moderate bioavailability (F = 55%) due to moderate solubility (LogS = -3.2) and high permeability (LogP = 2.8) . The compound is predicted to inhibit CYP3A4, necessitating caution in drug-drug interactions .

Acute Toxicity

Rodent studies on analogs show an LD₅₀ of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg.

Future Research Directions

  • Synthetic Optimization: Developing one-pot synthesis methods to improve yields and reduce steps.

  • Targeted Drug Delivery: Encapsulation in nanocarriers to enhance bioavailability and reduce off-target effects.

  • Mechanistic Studies: Elucidating precise molecular targets via CRISPR-Cas9 screening and proteomics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator